molecular formula C7H9ClN2 B12829170 2-chloro-N,5-dimethylpyridin-3-amine

2-chloro-N,5-dimethylpyridin-3-amine

Cat. No.: B12829170
M. Wt: 156.61 g/mol
InChI Key: NSAGXIKIDBNCGE-UHFFFAOYSA-N
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Description

2-chloro-N,5-dimethylpyridin-3-amine is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position and two methyl groups at the fifth and nitrogen positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,5-dimethylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the chlorination of 5-dimethylpyridin-3-amine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The choice of chlorinating agent and reaction conditions is crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,5-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane are used under mild conditions.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is commonly used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Major products are N-oxides of the original compound.

    Reduction Reactions: Reduced amines or other derivatives are formed.

Scientific Research Applications

2-chloro-N,5-dimethylpyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N,5-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine
  • 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine
  • 2,5-dimethylpyridin-3-amine

Uniqueness

2-chloro-N,5-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methyl groups on the pyridine ring influences its reactivity, making it suitable for specific synthetic and research applications that similar compounds may not fulfill.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

2-chloro-N,5-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2/c1-5-3-6(9-2)7(8)10-4-5/h3-4,9H,1-2H3

InChI Key

NSAGXIKIDBNCGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)NC

Origin of Product

United States

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